Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate
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Overview
Description
Ethyl 1-thia-3-azaspiro[44]non-2-ene-4-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate typically involves a multi-step process. One common method includes the spirocyclization of substrates containing a terminal alkyne moiety. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and 1,5-acyl migration pathway . The reaction conditions often require the presence of a gold catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
Comparison with Similar Compounds
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
- Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride .
- Thia- and thioxo-tetraazaspiro[4.4]nonenones .
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of complex heterocyclic structures. These methods have been shown to provide high yields and purity, making them suitable for further biological evaluation .
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, certain spirocyclic derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays showed that modifications in substituents could enhance anticancer efficacy while reducing toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have reported that derivatives with similar spirocyclic frameworks possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of these compounds against various pathogens .
Case Studies
- Anticancer Screening : A study assessed the anticancer activity of various spirocyclic compounds, including derivatives of this compound, using the MTT assay on A549 cells. Results indicated that specific substitutions significantly increased cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of spirocyclic compounds against resistant bacterial strains. The study found that certain derivatives exhibited potent activity with MIC values lower than those of standard antibiotics, highlighting their potential as new therapeutic agents.
Research Findings Summary
Activity | Tested Compound | Cell Line/Pathogen | Effectiveness |
---|---|---|---|
Anticancer | Ethyl 1-thia-3-azaspiro[4.4]non-2-ene | A549 (lung cancer) | Significant cytotoxicity observed |
Antimicrobial | Various spirocyclic derivatives | Staphylococcus aureus | Potent activity against resistant strains |
Properties
CAS No. |
105563-05-1 |
---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-9(12)8-10(14-7-11-8)5-3-4-6-10/h7-8H,2-6H2,1H3 |
InChI Key |
IFXAHFYUYVIZST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(CCCC2)SC=N1 |
Origin of Product |
United States |
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